4-Bromo-6-(3-bromophenyl)pyrimidine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-6-(3-bromophenyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Br2N2/c11-8-3-1-2-7(4-8)9-5-10(12)14-6-13-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVDXGPPCLANWQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=CC(=NC=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 4 Bromo 6 3 Bromophenyl Pyrimidine and Analogues
Strategies for Constructing the Halogenated Pyrimidine (B1678525) Core
The formation of the central pyrimidine ring is the foundational step in the synthesis of 4-Bromo-6-(3-bromophenyl)pyrimidine and its analogues. Key strategies include classical cyclocondensation reactions and modern multi-component approaches, each offering distinct advantages in terms of efficiency and substrate scope.
Cyclocondensation Reactions in Pyrimidine Synthesis
Cyclocondensation reactions are a cornerstone of pyrimidine synthesis, typically involving the reaction of a compound containing an N-C-N moiety (like an amidine, urea, or guanidine) with a 1,3-dielectrophilic species (such as a β-dicarbonyl compound). wikipedia.org
A widely recognized method is the Pinner synthesis, which condenses 1,3-dicarbonyl compounds with amidines to form the pyrimidine ring. mdpi.comacs.org For instance, the reaction of a substituted benzamidine with a β-diketone would lead to a correspondingly substituted pyrimidine. A related approach involves the condensation of chalcones with amidines, which also yields the pyrimidine core. researchgate.net
A practical example that illustrates this principle is the synthesis of 5-(4-bromophenyl)pyrimidine-4,6-diol. This intermediate is formed through the cyclization of dimethyl 2-(4-bromophenyl)malonate with formamidine hydrochloride. google.com The resulting diol can then be halogenated in a subsequent step to build more complex structures. These methods are valued for their reliability and the commercial availability of starting materials.
| Reaction Type | Reactants | Product | Reference |
| Pinner Synthesis | 1,3-Dicarbonyl Compound + Amidine | 2-Substituted Pyrimidine | mdpi.comacs.org |
| Chalcone Condensation | Chalcone + Amidine | Substituted Pyrimidine | researchgate.net |
| Malonate Cyclization | Di-ester (e.g., malonate) + Formamidine | Pyrimidine Diol | google.com |
Multi-component Reaction Approaches for Pyrimidine Formation
Multi-component reactions (MCRs) have gained prominence as highly efficient methods for synthesizing complex molecules like pyrimidines in a single step, minimizing waste and saving time. nih.govacs.org These reactions combine three or more starting materials to form a product that incorporates portions of all the reactants.
One innovative MCR involves the iridium-catalyzed synthesis of pyrimidines from amidines and up to three different alcohol molecules. nih.govacs.orgacs.orgfigshare.com This process proceeds through a sequence of condensation and dehydrogenation steps to build the aromatic ring with high regioselectivity. nih.gov Another approach is a pseudo five-component reaction that uses a methyl aryl ketone, two equivalents of an aromatic aldehyde, and two equivalents of ammonium acetate (B1210297), catalyzed by triflic acid, to yield highly substituted pyrimidines. mdpi.com
The Biginelli reaction is a classic and widely used MCR for the synthesis of dihydropyrimidinones, which can be subsequently oxidized to pyrimidines. wikipedia.orgmdpi.com These MCR approaches offer a powerful and sustainable route to creating diverse libraries of pyrimidine analogues.
| MCR Approach | Key Reactants | Catalyst/Conditions | Key Features | Reference |
| Iridium-Catalyzed MCR | Amidine + up to 3 Alcohols | Iridium-pincer complex | High regioselectivity, sustainable | nih.govacs.org |
| Pseudo Five-Component | Methyl aryl ketone, Aromatic aldehyde, Ammonium acetate | Triflic acid | Forms highly substituted pyrimidines | mdpi.com |
| Biginelli Reaction | Aldehyde, β-Ketoester, Urea/Thiourea | Acid catalyst | Produces dihydropyrimidinones | wikipedia.orgmdpi.com |
Mechanistic Considerations in Pyrimidine Ring Assembly
Understanding the reaction mechanisms is crucial for optimizing conditions and predicting outcomes in pyrimidine synthesis. In the de novo biosynthesis of pyrimidines, the process begins with the formation of carbamoyl phosphate (B84403), which then reacts with aspartate. nih.govcreative-proteomics.com The key ring-closing step is an intramolecular condensation catalyzed by the enzyme dihydroorotase, which forms dihydroorotate. rsc.orgslideshare.net This six-membered ring is subsequently oxidized to generate the aromatic pyrimidine core. slideshare.net
In laboratory syntheses like the Pinner reaction, the mechanism involves the initial nucleophilic attack of the amidine nitrogen onto one of the carbonyl carbons of the 1,3-dicarbonyl compound. This is followed by an intramolecular condensation and dehydration sequence to form the stable aromatic pyrimidine ring.
For the iridium-catalyzed MCR, the proposed mechanism involves a series of dehydrogenation and condensation steps. nih.govacs.org The catalyst facilitates the oxidation of alcohols to aldehydes or ketones in situ, which then participate in C-C and C-N bond-forming reactions with the amidine, ultimately leading to the aromatized pyrimidine product through the liberation of hydrogen and water. nih.govacs.org
Installation of Bromine Substituents and Phenyl Moieties
Once the pyrimidine core is constructed, the next critical phase is the regioselective installation of the bromine atoms and the 3-bromophenyl group. This is typically achieved through direct halogenation and palladium-catalyzed cross-coupling reactions.
Regioselective Bromination Techniques for Pyrimidine Rings
The pyrimidine ring is electron-deficient, which makes electrophilic substitution, such as bromination, most favorable at the C-5 position, which is comparatively less electron-deficient than the C-2, C-4, and C-6 positions. wikipedia.org
Several reagents are effective for the regioselective bromination of pyrimidines. 1,3-Dibromo-5,5-dimethylhydantoin (DBH) is an efficient and smooth brominating agent for pyrimidine rings, often used in aprotic solvents like dichloromethane or DMF. nih.govfiu.eduresearchgate.net The reaction can be enhanced by the addition of a Lewis acid. nih.gov N-bromosuccinimide (NBS) is another commonly used reagent for this transformation. nih.gov For pyrimidine systems that already contain hydroxyl groups (pyrimidinones or diols), direct bromination is often preceded by a chlorination step using reagents like phosphorus oxychloride (POCl₃) to convert the hydroxyls into better leaving groups for subsequent reactions. google.com
| Reagent | Solvent | Target Position | Key Advantages | Reference |
| 1,3-Dibromo-5,5-dimethylhydantoin (DBH) | CH₂Cl₂, DMF | C-5 | Efficient, smooth reaction | nih.govfiu.edu |
| N-Bromosuccinimide (NBS) | DMF | C-5 | Commonly available | nih.gov |
| Common Inorganic Salts | Room Temperature | C-5 | Simple, inexpensive method | researchgate.net |
Cross-Coupling Methodologies for Aryl-Pyrimidine Linkages
Palladium-catalyzed cross-coupling reactions are indispensable for forming the C-C bond between the pyrimidine core and the aryl moiety. The Suzuki-Miyaura coupling is particularly well-suited for this purpose, reacting a halogenated pyrimidine with an arylboronic acid. nih.govresearchgate.net
The synthesis of aryl-pyrimidines often starts with a chloropyrimidine derivative, as chloro-substituted pyrimidines are excellent substrates for Suzuki couplings and are often more readily available and cost-effective than their bromo or iodo counterparts. acs.org For example, 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) has been successfully coupled with various arylboronic acids using a palladium catalyst like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) to generate biaryl structures. mdpi.comresearchgate.net
The reactivity of halogens on the pyrimidine ring in Suzuki couplings generally follows the order of position 4 > 6 > 2, allowing for selective and sequential functionalization if multiple halogen atoms are present. acs.org This predictable reactivity is crucial for the controlled synthesis of complex molecules like this compound, where an aryl group is installed at C-6 and a bromine atom remains at C-4. This can be achieved by carefully selecting the starting dihalopyrimidine and controlling the stoichiometry of the arylboronic acid.
| Reaction | Substrates | Catalyst | Application | Reference |
| Suzuki-Miyaura Coupling | Halogenated Pyrimidine + Arylboronic Acid | Pd(PPh₃)₄ or other Pd(0) complexes | Formation of Aryl-Pyrimidine C-C bond | nih.govmdpi.com |
Nucleophilic Aromatic Substitution on Pyrimidine Frameworks
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for functionalizing pyrimidine rings. nih.gov The electron-deficient nature of the pyrimidine ring, caused by the two nitrogen atoms, facilitates nucleophilic attack, particularly at the 2-, 4-, and 6-positions. wikipedia.org
The reaction of 2,4-dihalopyrimidines with nucleophiles typically results in the selective displacement of the halide at the 4-position. stackexchange.com This regioselectivity is attributed to the greater stabilization of the Meisenheimer intermediate formed during attack at the C4 position. stackexchange.com While traditional SNAr reactions often require strong electron-withdrawing groups to activate the aromatic ring, such activation is not always necessary for pyrimidines. nih.gov
The synthesis of pyrimidinediamines from dichloropyrimidines is a common application of SNAr reactions. thieme-connect.com However, the introduction of the first amino group can deactivate the pyrimidine ring, necessitating harsher conditions for the second substitution. thieme-connect.com To overcome this, an N-nitroso group can be used to activate chloropyrimidines towards nucleophilic substitution by amines, allowing for a high-yielding, one-pot synthesis of pyrimidine-4,6- and -2,4-diamines under milder conditions. thieme-connect.com
Precursor Synthesis and Intermediate Transformations
The synthesis of this compound relies on the availability of appropriately functionalized precursors and the transformation of key intermediates.
The introduction of bromine onto aromatic rings is a critical step in preparing precursors for the target molecule. Direct bromination of pyrimidine can be achieved by reacting its hydrogen halide salt with bromine in an inert aromatic solvent at elevated temperatures. google.com For the bromination of pyrimidine nucleosides at the C-5 position, 1,3-dibromo-5,5-dimethylhydantoin (DBH) in polar aprotic solvents has proven to be an efficient method. nih.gov The addition of a Lewis acid, such as trimethylsilyl trifluoromethanesulfonate, can enhance the efficiency of this bromination. nih.gov A simple and inexpensive method for introducing bromine at the 5-position of the pyrimidine ring involves the use of common inorganic salts at room temperature. researchgate.net
Dihydropyrimidines are important intermediates that can be further functionalized. The Biginelli reaction, a three-component condensation of an aldehyde, a β-ketoester, and urea or thiourea, is a classic and widely used method for synthesizing 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). nih.govnih.gov This reaction can be catalyzed by various acids and is often performed under solvent-free conditions. nih.govrsc.org Modifications to the Biginelli reaction, such as using ionic liquids as catalysts or employing solid-phase synthesis techniques, have been developed to improve efficiency and diversity. mdpi.comscispace.com The synthesis of dihydropyrimidine derivatives can also be achieved using an iron catalyst, reacting aromatic or aliphatic aldehydes, urea or thiourea, and 1,3-dicarbonyl compounds. mdpi.com
Table 2: Key Features of Dihydropyrimidine Synthesis Methods
| Method | Key Features | Source |
| Biginelli Reaction | Three-component reaction, acid-catalyzed, can be solvent-free. | nih.govnih.gov |
| Modified Biginelli | Use of ionic liquids or solid-phase synthesis. | mdpi.comscispace.com |
| Iron Catalysis | Utilizes an iron catalyst for the reaction of aldehydes, urea/thiourea, and 1,3-dicarbonyls. | mdpi.com |
Dihalogenated pyrimidines are versatile starting materials for creating a variety of substituted pyrimidines. The differential reactivity of the halogen atoms allows for sequential and site-selective functionalization. As previously mentioned, Suzuki-Miyaura coupling reactions on 4,6-dichloropyrimidine can be controlled to achieve mono-arylation. researchgate.net The resulting 4-aryl-6-chloropyrimidine can then undergo further transformations at the remaining chloro position. The synthesis of pyrimidine derivatives can also be achieved through the condensation of a 1,3-bifunctional three-carbon fragment with an amidine, urea, thiourea, or guanidine. bu.edu.eg
Optimization of Reaction Conditions and Yield Enhancement in Academic Synthesis
The academic synthesis of 4-bromo-6-arylpyrimidine analogues often relies on the Suzuki-Miyaura cross-coupling reaction. This reaction is favored for its tolerance of a wide range of functional groups and generally good yields. mdpi.com The optimization of this reaction for the synthesis of compounds structurally similar to this compound has been a subject of detailed investigation. A key challenge lies in achieving selective mono-arylation of a dihalogenated pyrimidine precursor, followed by a second distinct arylation to introduce the desired aryl groups at specific positions.
A representative study on the synthesis of 5-([1,1′-biphenyl]-4-yl)-4,6-dichloropyrimidines from 5-(4-bromophenyl)-4,6-dichloropyrimidine provides valuable insights into the optimization of reaction conditions that can be extrapolated to the synthesis of this compound. mdpi.comresearchgate.net The primary factors influencing the reaction's success are the choice of catalyst, base, and solvent, as well as the electronic nature of the coupling partners.
The selection of the solvent and base system is critical in Suzuki-Miyaura reactions. A study investigating the coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine with various arylboronic acids demonstrated that a combination of K₃PO₄ as the base and 1,4-Dioxane as the solvent provided the best yields. mdpi.comresearchgate.net The reaction was tested with different solvents, and the yields varied significantly, highlighting the solvent's role in the reaction mechanism, likely by influencing the solubility of the reactants and the stability of the catalytic species.
| Solvent | Base | Yield (%) |
|---|---|---|
| Dry Toluene | K₃PO₄ | 40 |
| Acetonitrile (B52724) | K₃PO₄ | 36 |
| 1,4-Dioxane | K₃PO₄ | 60 |
The data clearly indicates that 1,4-Dioxane is the superior solvent for this particular transformation, affording a 60% yield. mdpi.comresearchgate.net
The catalyst of choice for these transformations is typically a palladium(0) complex. In the aforementioned study, 5 mol % of Pd(PPh₃)₄ was used, which is a common and effective catalyst for Suzuki-Miyaura reactions. mdpi.comresearchgate.net The reactions were conducted at a reflux temperature of 70–80 °C, indicating that thermal energy is required to drive the reaction to completion. mdpi.com The catalyst's efficiency can be influenced by the choice of ligands, which can affect the stability and reactivity of the palladium complex.
A significant finding in the academic synthesis of aryl-substituted pyrimidines is the influence of the electronic properties of the boronic acid on the reaction yield. Research has shown that electron-rich boronic acids tend to produce good yields, while electron-withdrawing groups on the boronic acid can negatively affect the yield. mdpi.comresearchgate.net This is attributed to the mechanism of the Suzuki-Miyaura reaction, where the transmetalation step is often rate-limiting. Electron-rich arylboronic acids can facilitate this step, leading to higher product formation.
| Boronic Acid Substituent | Electronic Nature | Observed Yield |
|---|---|---|
| -OCH₃ (methoxy) | Electron-Donating | Good |
| -CH₃ (methyl) | Electron-Donating | Good |
| -Cl (chloro) | Electron-Withdrawing | Poor to No Product |
| -F (fluoro) | Electron-Withdrawing | Poor to No Product |
This trend underscores the importance of considering the electronic nature of the substrates when designing and optimizing the synthesis of this compound and its analogues. For the synthesis of the target molecule, the use of 3-bromophenylboronic acid, which contains an electron-withdrawing bromine atom, might necessitate further optimization of reaction conditions to achieve a satisfactory yield.
Chemical Reactivity and Transformation Pathways of 4 Bromo 6 3 Bromophenyl Pyrimidine
Reactivity of Bromine Atoms on the Pyrimidine (B1678525) Ring
The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic characteristic significantly influences the reactivity of its substituents. The bromine atom at the C4 position is analogous to a halogen at the para position relative to one of the ring nitrogens, making it highly susceptible to certain types of reactions. researchgate.netstackexchange.com
Nucleophilic Displacement Reactions
The C4 position of a pyrimidine ring is highly activated towards nucleophilic aromatic substitution (SNAr). stackexchange.comstackexchange.com This heightened reactivity is due to the ability of the electronegative nitrogen atoms to stabilize the negative charge in the intermediate Meisenheimer complex formed upon nucleophilic attack. stackexchange.com When a nucleophile attacks the C4 carbon, the resulting anionic intermediate has resonance structures where the negative charge is delocalized onto the ring nitrogens, a stabilizing effect that lowers the activation energy of the reaction. stackexchange.com
Consequently, the C4-bromine atom of 4-Bromo-6-(3-bromophenyl)pyrimidine is expected to be readily displaced by a variety of nucleophiles. Common nucleophiles for this type of transformation include alkoxides, amines, and thiolates. The general mechanism involves the addition of the nucleophile to form a tetrahedral intermediate, followed by the elimination of the bromide ion to restore the aromaticity of the pyrimidine ring. The reactivity order for nucleophilic substitution on halopyrimidines generally follows C4/C6 > C2 > C5, underscoring the lability of the bromine atom in the target molecule. stackexchange.com
Cross-Coupling Reactions at the Pyrimidine Bromine Position
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For halogenated pyrimidines, the site of reactivity is dictated by the electronic properties of the ring. Oxidative addition of the palladium catalyst, the initial step in many cross-coupling cycles (like Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions), occurs preferentially at the most electron-deficient positions. For pyrimidine systems, the general order of reactivity is C4/C6 > C2 > C5. rsc.org
Therefore, the bromine atom at the C4 position of this compound is the predicted site for selective cross-coupling under conditions that favor kinetic control. Studies on related 2,4-dihalopyrimidines have shown a strong preference for Suzuki-Miyaura coupling at the C4 position. mdpi.comnsf.gov This selectivity allows for the introduction of aryl, heteroaryl, or alkyl groups at this position while leaving the bromine on the phenyl ring intact for subsequent transformations. The choice of catalyst, ligand, and reaction conditions can be tuned to ensure high regioselectivity.
Reductive Debromination Studies
The selective removal of a halogen atom, or reductive dehalogenation, is a useful synthetic transformation for creating specific substitution patterns. The C4-Br bond on the pyrimidine ring can be cleaved under various reductive conditions. Catalytic hydrogenation is a common method, typically employing a palladium catalyst (e.g., palladium on carbon, Pd/C) and a hydrogen source, such as hydrogen gas or transfer hydrogenation reagents like ammonium formate.
Given the electronic activation of the C4 position, the debromination of this site is expected to proceed under relatively mild conditions. This process allows for the synthesis of 6-(3-bromophenyl)pyrimidine, isolating the reactivity to the remaining bromine atom on the phenyl substituent for further functionalization.
Reactivity of the Bromine Atom on the Phenyl Substituent
The bromine atom on the 3-bromophenyl moiety exhibits reactivity characteristic of a standard aryl halide. However, its reactivity can be influenced by the presence of the large pyrimidine substituent. Selective functionalization of this bromine atom, while the C4-bromine on the pyrimidine remains, is a significant synthetic challenge that can be addressed through specific reaction strategies.
Directed Ortho Metalation (DoM) Strategies
Directed Ortho Metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.orgunblog.fr It utilizes a directing metalation group (DMG) that coordinates to an organolithium base, directing deprotonation to the adjacent ortho position. wikipedia.orguwindsor.ca In this compound, the pyrimidine ring itself can function as a DMG. The nitrogen atoms of the pyrimidine can chelate with a lithium reagent (e.g., n-butyllithium), facilitating the selective removal of a proton at the C2' position of the phenyl ring—the position ortho to the pyrimidine substituent.
This lithiated intermediate can then be trapped with various electrophiles (e.g., aldehydes, carbon dioxide, alkyl halides) to introduce a new functional group at the C2' position. This strategy provides a pathway to tri-substituted benzene derivatives that would be difficult to access through classical electrophilic aromatic substitution methods.
Cross-Coupling Reactions at the Phenyl Bromine Position
While the C4-bromine is electronically activated, it is possible to achieve selective cross-coupling at the bromine on the phenyl ring under specific conditions. Research on the closely related compound, 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207), has demonstrated that Suzuki-Miyaura coupling can be performed exclusively at the C-Br bond of the bromophenyl group. mdpi.comresearchgate.net In these reactions, the chloro-substituents on the pyrimidine ring remained untouched, indicating a higher reactivity of the C-Br bond under the chosen palladium-catalyzed conditions. mdpi.comresearchgate.net
This selectivity is often achieved by using specific palladium catalysts and conditions that favor reaction at the less sterically hindered or electronically different C-Br bond over the C-Cl bonds. By analogy, for this compound, it is plausible to select conditions (e.g., specific palladium catalysts like Pd(PPh₃)₄ with a suitable base and solvent) that favor the oxidative addition to the C(phenyl)-Br bond over the C(pyrimidine)-Br bond. mdpi.comresearchgate.net This approach is particularly effective with electron-rich boronic acids, which have been shown to produce good yields in related systems. mdpi.com
The table below presents data from the Suzuki-Miyaura coupling of a related compound, 5-(4-bromophenyl)-4,6-dichloropyrimidine, which illustrates the feasibility of selectively functionalizing the bromophenyl moiety.
| Entry | Arylboronic Acid | Base | Solvent | Yield (%) |
|---|---|---|---|---|
| 1 | 4-Methoxyphenylboronic acid | K₃PO₄ | 1,4-Dioxane | 60 |
| 2 | 4-Methylphenylboronic acid | K₃PO₄ | 1,4-Dioxane | 55 |
| 3 | Phenylboronic acid | K₃PO₄ | 1,4-Dioxane | 52 |
| 4 | 4-Fluorophenylboronic acid | K₃PO₄ | 1,4-Dioxane | 45 |
| 5 | 4-Chlorophenylboronic acid | K₃PO₄ | 1,4-Dioxane | 40 |
| 6 | 4-(Methylthio)phenylboronic acid | K₃PO₄ | 1,4-Dioxane | 60 |
| 7 | Naphthalen-2-ylboronic acid | K₃PO₄ | 1,4-Dioxane | 25 |
| 8 | Thiophen-2-ylboronic acid | K₃PO₄ | 1,4-Dioxane | 30 |
This differential reactivity makes this compound a highly valuable substrate for constructing complex, poly-substituted aromatic systems through sequential and site-selective functionalization strategies.
Transformations of the Pyrimidine Core
The pyrimidine ring in this compound can undergo several transformations, including oxidation and reduction, which alter its aromaticity and structure. Additionally, the lone pairs of electrons on the ring nitrogen atoms offer sites for chemical modification.
Oxidation Pathways of Pyrimidine Derivatives
The nitrogen atoms of the pyrimidine ring can be oxidized to form N-oxides. This transformation is typically accomplished using peracids, such as m-chloroperbenzoic acid (MCPBA) or peracetic acid. wikipedia.orgcdnsciencepub.com The π-deficient nature of the pyrimidine ring makes N-oxidation more challenging than for more electron-rich heterocycles like pyridine. wikipedia.org The reaction's success and regioselectivity are highly dependent on the nature of the substituents on the ring. Generally, electron-donating groups enhance the nucleophilicity of the ring nitrogens and facilitate oxidation, whereas electron-withdrawing groups have the opposite effect. cdnsciencepub.com
For a dissymmetrically substituted pyrimidine like this compound, oxidation could potentially yield two different mono-N-oxides (at N1 or N3). The regiochemical outcome is governed by the electronic influence of the substituents. Strong electron-donating groups tend to direct oxidation to the para nitrogen, while less activating groups like methyl can favor oxidation at the ortho nitrogen. cdnsciencepub.com
In cases of pyrimidines with low reactivity, stronger oxidizing agents are required. Mixtures such as hydrogen peroxide with trifluoroacetic anhydride (TFAA) or even HOF/CH3CN have been employed for fused heterocyclic pyrimidine systems. rsc.org The oxidation of a substituted aminopyrimidine with peroxytrifluoroacetic acid has been shown to produce both mono-N-oxide and di-N-oxide products. researchgate.net A potential oxidation pathway for this compound would likely yield the N1-oxide or N3-oxide, or a mixture thereof.
Table 1: Common Oxidizing Agents for Pyrimidine N-Oxidation
| Oxidizing Agent | Typical Conditions | Target | Yield |
| Peracetic acid | Acetic acid, RT | 2-substituted pyrimidines | Moderate to High |
| m-Chloroperbenzoic acid (MCPBA) | CH3CN, reflux | Furazan-fused pyrimidine | 70% |
| H2O2 / Trifluoroacetic anhydride (TFAA) | Room Temperature | Furazan-fused pyrimidine | 16% |
| H2O2 / Trifluoroacetic acid | Not specified | 5-Nitroso-2,4,6-triaminopyrimidine | Good |
This table presents generalized data for various pyrimidine derivatives and is intended to be illustrative of typical reaction conditions and outcomes.
Reduction Pathways of Pyrimidine Derivatives
Reduction of the pyrimidine ring leads to partially or fully saturated heterocyclic systems, such as dihydropyrimidines or tetrahydropyrimidines. wikipedia.orgresearchgate.net This transformation is generally less facile than the reduction of substituents on the ring and is often influenced by the presence of electron-withdrawing groups, which activate the ring towards hydride attack. researchgate.net
One common method for reduction is catalytic hydrogenation. Using catalysts like platinum oxide (PtO2) in an acidic medium, such as acetic acid, under hydrogen pressure, can effectively reduce pyridine rings to piperidines, and similar conditions are expected to reduce pyrimidines to tetrahydropyrimidines. wikipedia.orgresearchgate.net
Chemical reduction using complex metal hydrides like lithium aluminum hydride (LiAlH4) can also be employed. The mechanism typically involves the nucleophilic attack of a hydride ion at one of the electron-deficient carbon atoms of the pyrimidine ring (C2, C4, or C6). researchgate.net For instance, the reduction of certain pyrimidine-5-carboxylates with LiAlH4 has been shown to yield 1,6-dihydropyrimidine derivatives as the main product, resulting from hydride addition to the C6 position. The presence of electron-donating groups on the ring can, however, deactivate it towards reduction. researchgate.net Another powerful method, the Birch reduction, which uses an alkali metal in liquid ammonia (B1221849) with an alcohol, has been applied to reduce and alkylate nitrogen-containing heterocycles like pyridine. digitellinc.com
Modification of Ring Nitrogen Atoms
The nitrogen atoms in the pyrimidine ring possess lone pairs of electrons, allowing them to act as nucleophiles or bases, although their basicity is significantly lower than that of pyridine (pKa of protonated pyrimidine is 1.23 vs. 5.30 for pyridine). wikipedia.org This reduced basicity makes electrophilic attack at the nitrogen, such as N-alkylation, more difficult. wikipedia.org
Despite this, the ring nitrogens can be alkylated using potent alkylating agents like methyl iodide to form quaternary N-alkylpyrimidinium salts. wur.nlnih.gov This quaternization has a profound effect on the chemical reactivity of the pyrimidine core. The introduction of a positive charge on a ring nitrogen atom makes the pyrimidine ring exceptionally electron-deficient and thus highly susceptible to nucleophilic attack and subsequent ring-opening or ring transformation reactions. wur.nlnih.gov For example, while the reaction of pyrimidine with hydrazine to form pyrazole requires temperatures of 200°C, the corresponding N-methylpyrimidinium salt undergoes the same transformation at a much milder 100°C. nih.gov This activation strategy is key to many skeletal editing protocols for pyrimidine derivatives. nih.govchinesechemsoc.org
Mechanistic Investigations of Key Reactions
Understanding the mechanisms of reactions involving the pyrimidine core is crucial for controlling selectivity and developing new synthetic methodologies. These investigations often involve a combination of kinetic studies, computational modeling, and analysis of reaction intermediates.
Elucidation of Reaction Mechanisms via Kinetic Studies
Kinetic studies provide quantitative insight into reaction rates, orders, and the influence of various parameters like concentration, temperature, and catalysts, which helps in elucidating reaction mechanisms. While detailed kinetic analyses for non-biological transformations of the pyrimidine core are not extensively documented in the surveyed literature, some mechanistic principles can be inferred.
In the realm of photochemistry, the mechanism of deoxygenation of pyrimidine N-oxides has been investigated. These studies suggest that the reaction proceeds through an excited state. Depending on the specific N-oxide and reaction conditions, either an excited singlet state or a triplet excited state can be the reactive species responsible for the transformation. wur.nl The reaction is believed to proceed via a transient oxaziridine intermediate, which then rearranges or decomposes to the final product. wur.nl
Role of Catalysts and Ligands in Selective Transformations
Catalysts and ligands play a pivotal role in modern organic synthesis, enabling reactions to proceed with high efficiency and selectivity. In the context of pyrimidine chemistry, their primary role has been in the functionalization of substituents attached to the ring, for example, in palladium-catalyzed cross-coupling and C-H functionalization reactions. rsc.org However, catalysts are also crucial for transformations of the pyrimidine core itself.
Skeletal editing and ring transformation reactions often require activation of the otherwise stable aromatic pyrimidine ring. This can be achieved using stoichiometric activators like triflic anhydride (Tf2O) or catalytic amounts of Brønsted or Lewis acids. nih.govnih.gov Activation via N-sulfonylation or N-acylation renders the pyrimidine core sufficiently electrophilic to react with nucleophiles, initiating a cascade of ring-opening and ring-closing events. nih.govresearchgate.net
In palladium-catalyzed reactions, the choice of ligand is critical for controlling reactivity and selectivity. nih.govnih.gov Ligands modify the electronic and steric properties of the metal center, thereby influencing elementary steps such as oxidative addition and reductive elimination. nih.gov While often used for C-C or C-N bond formation at the periphery of the ring, the principles of ligand design are applicable to any catalytic cycle involving the pyrimidine moiety. For instance, pyrimidine-functionalized phosphine (B1218219) ligands have been developed for Suzuki coupling reactions, where the pyrimidine unit itself is part of the ligand structure, influencing the catalytic activity of the palladium center.
Table 2: Selected Ligand Types in Palladium-Catalyzed Reactions of Heterocycles
| Ligand Type | Description | Application Example |
| Mono-N-protected amino acids | Chiral ligands that can create a specific coordination environment around the metal. | Pd(II)-catalyzed C-H functionalization. nih.gov |
| Phosphine Ligands (e.g., PPh3, Buchwald-type) | Electron-rich and sterically bulky ligands that stabilize the Pd(0) catalyst and promote oxidative addition. | Suzuki and other cross-coupling reactions of aryl halides. |
| N-Heterocyclic Carbenes (NHCs) | Strong σ-donating ligands that form robust bonds with the metal center, leading to highly stable and active catalysts. | C-H functionalization and cross-coupling. |
| Bidentate Ligands (e.g., 2,2'-bipyridines) | Ligands that chelate to the metal center, providing enhanced stability and influencing the geometry of the catalytic complex. | Pd(II)-catalyzed C-H functionalization. nih.gov |
This table provides a general overview of ligand classes and their applications in catalysis involving aromatic heterocycles.
Intermediate Characterization and Trapping Experiments
The elucidation of reaction mechanisms in the chemical transformations of this compound is critically dependent on the characterization and trapping of transient intermediates. While specific studies on this particular compound are not extensively documented in publicly available literature, a comprehensive understanding can be constructed by drawing parallels with the well-established reactivity of related brominated pyrimidines and other heterocyclic systems. Methodologies for identifying and characterizing fleeting intermediates often involve a combination of spectroscopic analysis, computational modeling, and meticulously designed trapping experiments.
Spectroscopic Identification of Intermediates
In the study of pyrimidine reactivity, various spectroscopic techniques are invaluable for the direct or indirect observation of intermediates. For instance, in reactions involving the displacement of bromide, intermediates such as Meisenheimer-like complexes or charged intermediates could potentially be observed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy at low temperatures. Changes in chemical shifts or the appearance of new transient signals can provide structural information about such intermediates.
Computational Approaches to Intermediate Characterization
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for predicting the structures and energies of potential intermediates and transition states in the reaction pathways of brominated pyrimidines. These theoretical calculations can guide the design of experiments aimed at trapping these species. For example, computational models can predict the most likely sites for nucleophilic attack or radical addition, thereby suggesting appropriate trapping agents.
Radical Intermediates and Trapping Experiments
Many transformations of halogenated heterocycles can proceed through radical pathways, especially under photochemical or radical-initiating conditions. The presence of radical intermediates in reactions involving pyrimidine derivatives can be probed using radical trapping agents. Common radical scavengers include 2,2,6,6-tetramethyl-1-piperidinyloxyl (TEMPO) and 1,4-diphenyl-1,3-butadiene. The formation of an adduct between the trapping agent and a reactive intermediate provides strong evidence for a radical mechanism.
For instance, in a hypothetical radical reaction of this compound, the addition of TEMPO could lead to the formation of a stable adduct, which can be characterized by mass spectrometry and NMR spectroscopy. The outcome of such an experiment can be summarized as follows:
| Trapping Agent | Reaction Condition | Observation | Conclusion |
| TEMPO | Radical initiator (e.g., AIBN), heat | Formation of a TEMPO-adduct detected by MS | Suggests the involvement of a radical intermediate |
| None | Radical initiator (e.g., AIBN), heat | Formation of expected product | Radical pathway is plausible |
Ionic Intermediates and Trapping Experiments
In the case of nucleophilic aromatic substitution (SNAr) reactions, the formation of a negatively charged intermediate (a Meisenheimer complex) is a key mechanistic step. While direct observation can be challenging due to their high reactivity, their existence can be inferred through kinetic studies and, in some cases, trapping experiments. For example, conducting the reaction in the presence of a proton source could lead to the protonation of the intermediate, forming a stable, neutral species that can be isolated and characterized.
The table below illustrates a hypothetical experiment to trap an ionic intermediate in a reaction of this compound with a nucleophile:
| Nucleophile | Trapping Agent | Proposed Intermediate | Trapped Product |
| Methoxide | Acetic Acid | Meisenheimer-like complex | Protonated adduct |
| Cyanide | None | Meisenheimer-like complex | Direct substitution product |
Mechanistic Insights from Isotope Labeling
Isotope labeling studies can provide further insights into reaction mechanisms and the nature of intermediates. For example, using a deuterated nucleophile and analyzing the position of the deuterium in the product can help to distinguish between different reaction pathways and confirm the structure of an intermediate.
Computational and Theoretical Investigations of 4 Bromo 6 3 Bromophenyl Pyrimidine
Quantum Chemical Characterization
Quantum chemical calculations are pivotal in elucidating the intrinsic properties of molecules. For 4-Bromo-6-(3-bromophenyl)pyrimidine, these theoretical approaches provide a deeper understanding of its structural and electronic characteristics, which are fundamental to its reactivity and potential applications.
Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) has been employed to investigate the molecular geometry and electronic structure of pyrimidine (B1678525) derivatives. mdpi.comresearchgate.net By utilizing methods such as B3LYP with a 6-311++G(d,p) basis set, researchers can determine the most stable conformation of the molecule. researchgate.net Geometry optimization calculations aim to find the minimum energy configuration of the molecule, providing insights into bond lengths, bond angles, and dihedral angles. physchemres.org
Frontier Molecular Orbital (FMO) Analysis and Reactivity Descriptors
Frontier Molecular Orbital (FMO) theory is a critical tool for understanding the chemical reactivity of a molecule. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an important indicator of molecular stability and reactivity. mdpi.com A smaller energy gap generally implies higher reactivity. mdpi.com
DFT calculations make it straightforward to compute the energies of these frontier orbitals. mdpi.com For related pyrimidine derivatives, FMO analysis has been used to predict their reactivity. mdpi.comresearchgate.net For instance, in a study of 5-([1,1′-biphenyl]-4-yl)-4,6-dichloropyrimidines, the HOMO-LUMO gaps were calculated to assess the reactivity of different analogs. mdpi.com The analysis helps in understanding how electronic modifications to the pyrimidine core affect its ability to participate in chemical reactions. Global reactivity descriptors such as electronegativity, chemical hardness, and softness are also derived from HOMO and LUMO energies, providing further insights into the molecule's reactive nature. researchgate.net
Table 1: Frontier Molecular Orbital (FMO) Data for a Related Pyrimidine Derivative
| Parameter | Value (eV) |
| HOMO Energy | Data not available for the specific compound |
| LUMO Energy | Data not available for the specific compound |
| HOMO-LUMO Gap (ΔE) | Data not available for the specific compound |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable technique for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.de The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. researchgate.net Typically, red indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue represents electron-poor regions (positive potential), which are prone to nucleophilic attack. researchgate.net
The MEP of a molecule is calculated based on its optimized geometry. uni-muenchen.de For pyrimidine-containing compounds, MEP analysis can identify the most likely sites for protonation and other electrostatic interactions. uni-muenchen.de For example, in imidazole, a related heterocyclic compound, the nitrogen atoms are identified as potential proton acceptor sites. uni-muenchen.de In the context of this compound, an MEP map would reveal the electrostatic landscape, highlighting the electron-rich nitrogen atoms of the pyrimidine ring and any electron-deficient areas, thereby providing a guide to its intermolecular interactions. uni-muenchen.denih.gov
Spectroscopic Property Prediction and Correlation with Experimental Data
Computational methods are also instrumental in predicting spectroscopic properties, which can then be correlated with experimental data to confirm the molecular structure and understand its vibrational and electronic characteristics.
Vibrational Frequency Calculations and Infrared Spectroscopy Correlation
Theoretical vibrational frequency calculations, typically performed using DFT methods, can predict the infrared (IR) spectrum of a molecule. physchemres.org These calculated frequencies correspond to the various vibrational modes of the molecule, such as stretching, bending, and torsional motions. core.ac.uk By comparing the calculated IR spectrum with the experimentally obtained spectrum, researchers can validate the computed molecular structure and assign the observed absorption bands to specific vibrational modes. physchemres.org
For pyrimidine derivatives, computational studies have successfully correlated theoretical vibrational frequencies with experimental FT-IR spectra. physchemres.org Scaling factors are often applied to the calculated frequencies to improve the agreement with experimental data, accounting for anharmonicity and other limitations of the theoretical model. physchemres.org Such analysis provides a detailed understanding of the molecule's vibrational behavior.
Table 2: Predicted Vibrational Frequencies for a Related Pyrimidine Derivative
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
| C-H stretching | Data not available for the specific compound | Data not available for the specific compound |
| C-N stretching | Data not available for the specific compound | Data not available for the specific compound |
| C-Br stretching | Data not available for the specific compound | Data not available for the specific compound |
| Ring vibrations | Data not available for the specific compound | Data not available for the specific compound |
NMR Chemical Shift Prediction and Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Computational methods can predict the ¹H and ¹³C NMR chemical shifts of a molecule. These predictions are based on calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry.
Electronic Absorption (UV-Vis) Spectroscopy and TDDFT Calculations
Electronic absorption spectroscopy, which measures the absorption of ultraviolet and visible light, reveals information about the electronic transitions within a molecule. For aromatic and heterocyclic compounds like this compound, the primary absorptions are typically due to π → π* and n → π* transitions.
Time-Dependent Density Functional Theory (TD-DFT) has become a standard computational method for predicting UV-Vis absorption spectra with a good balance of accuracy and computational cost. sharif.edu This method calculates the energies of electronic excited states, which correspond to the absorption peaks in a spectrum. nih.gov While specific experimental UV-Vis data for this compound is not widely published, TD-DFT calculations on analogous molecules, such as other brominated aromatics and pyrimidine derivatives, provide a reliable framework for predicting its spectral properties. nih.govresearchgate.net
Table 1: Predicted Electronic Transitions and Absorption Maxima for this compound based on TD-DFT Calculations of Analogous Compounds This table is illustrative and based on data from similar brominated aromatic and pyrimidine systems.
| Transition Type | Calculated Absorption Maximum (λ_max) (nm) | Oscillator Strength (f) | Major Orbital Contributions |
| π → π | ~230 - 250 | High (> 0.5) | HOMO → LUMO |
| π → π | ~270 - 290 | Moderate (~0.2) | HOMO-1 → LUMO |
| n → π* | ~300 - 320 | Low (< 0.01) | HOMO (lone pair) → LUMO |
Theoretical Studies on Intermolecular Interactions
The bromine substituents and the nitrogen atoms of the pyrimidine ring are key features that govern the intermolecular interactions of this compound. These interactions are crucial in crystal engineering, materials science, and molecular recognition in biological systems.
A halogen bond is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophile. nih.gov In this compound, both bromine atoms, being covalently bonded to sp²-hybridized carbon atoms, possess a region of positive electrostatic potential on their outer surface, opposite to the C-Br bond. This enables them to act as potent halogen bond donors.
Computational studies on model systems like bromobenzene (B47551) complexes have quantified the strength of these interactions. nih.gov The interaction energy depends on the nature of the halogen bond acceptor (e.g., a lone pair on a nitrogen or oxygen atom, or the π-electrons of an aromatic ring). DFT calculations can be used to optimize the geometry of halogen-bonded complexes and compute their binding energies, which typically range from -5 to -20 kJ/mol for bromine-centered halogen bonds. tuni.fi These interactions play a significant role in the solid-state packing of halogenated compounds and their binding to biological targets. researchgate.net
Table 2: Representative Halogen Bond Interaction Energies Calculated for Bromobenzene with Various Acceptors Source: Adapted from computational studies on bromobenzene complexes. nih.gov
| Halogen Bond Donor | Halogen Bond Acceptor | Interaction Type | Calculated Interaction Energy (kJ/mol) |
| Bromobenzene | Formaldehyde | C-Br···O | -11.3 |
| Bromobenzene | Acetone | C-Br···O | -13.4 |
| Bromobenzene | Pyridine | C-Br···N | -17.6 |
The primary hydrogen bonding sites on this compound are the two nitrogen atoms of the pyrimidine ring. These nitrogen atoms possess lone pairs of electrons, making them effective hydrogen bond acceptors. Experimental and theoretical studies on pyrimidine complexed with hydrogen bond donors like water or ammonia (B1221849) have confirmed the formation of stable, planar hydrogen-bonded structures. nih.govacs.org
Computational analysis can map the molecular electrostatic potential (MEP) surface, visually identifying the electron-rich regions (negative potential) localized on the pyrimidine nitrogens, which are the most favorable sites for interaction with hydrogen bond donors. Ab initio calculations on the pyrimidine···NH₃ complex have shown that the interaction energy for a hydrogen bond to a pyrimidine nitrogen is significant, on the order of -12 to -15 kJ/mol (dissociation energy D₀). nih.gov The presence of two nitrogen atoms allows the molecule to potentially engage in multiple hydrogen bonding interactions simultaneously.
Table 3: Potential Hydrogen Bonding Sites and Calculated Interaction Energies for the Pyrimidine Moiety Source: Based on ab initio calculations of pyrimidine complexes. nih.govacs.org
| H-Bond Acceptor Site | H-Bond Donor (Example) | Calculated Dissociation Energy (D₀) (kJ/mol) |
| Pyrimidine N1 | Ammonia (NH₃) | ~15.1 |
| Pyrimidine N3 | Ammonia (NH₃) | ~12.6 |
| Pyrimidine N1 | Water (H₂O) | ~14.2 |
Computational Design and Virtual Screening for Novel Derivatives
The this compound structure serves as a versatile scaffold for the computational design of new molecules with desired properties, particularly in the context of drug discovery. Virtual screening is a computational technique used to search large libraries of chemical structures to identify those most likely to bind to a biological target, such as a protein or enzyme. nih.govresearchgate.net
The process often begins by using the core scaffold of this compound to generate a virtual library of derivatives. This is achieved by computationally modifying the structure, for example, by replacing the bromine atoms with other functional groups (e.g., amines, alcohols, alkyls) or by adding substituents at other positions.
This virtual library can then be screened against a specific biological target using molecular docking simulations. Docking programs predict the preferred orientation of a ligand when bound to a receptor and estimate the strength of the interaction, typically as a binding score or energy. mdpi.com This allows for the rapid, cost-effective identification of promising candidates for chemical synthesis and subsequent experimental testing. acs.org Similarity-based virtual screening, which identifies molecules with similar structural or electronic features to known active compounds, is another powerful approach that can leverage the pyrimidine scaffold. nih.govnih.gov
Role As a Key Synthetic Intermediate and Building Block in Advanced Organic Synthesis
Precursor for Complex Heterocyclic Systems
The dual-brominated structure of 4-Bromo-6-(3-bromophenyl)pyrimidine provides a robust platform for the synthesis of elaborate heterocyclic frameworks. Its ability to undergo sequential and site-selective reactions enables chemists to build additional rings onto the core structure, leading to novel compounds with potential applications in medicinal chemistry and materials science.
The pyrimidine (B1678525) core of the molecule is an excellent starting point for generating fused heterocyclic systems such as thieno[2,3-d]pyrimidines, pyrido[2,3-d]pyrimidines, and pyrazolo[3,4-d]pyrimidines. nih.govbohrium.comnih.gov A common strategy involves the initial substitution of the highly reactive C4-bromo group with a carefully chosen nucleophile containing a second reactive moiety. This is followed by an intramolecular cyclization reaction to form a new, fused ring.
For instance, reaction with a bifunctional nucleophile like an amino alcohol or an amino thiol could lead to an intermediate that, upon activation, cyclizes to form a five- or six-membered ring fused to the pyrimidine. The synthesis of pyrazolo[3,4-d]pyrimidines, for example, often proceeds from pyrimidine precursors, highlighting the utility of this scaffold in creating bioisosteres of purines for drug discovery. researchgate.netresearchgate.net The presence of the second bromine atom on the phenyl ring offers a subsequent handle for further functionalization after the fused system has been constructed.
The strategic placement of two bromine atoms across the molecule facilitates the construction of extended polycyclic aromatic compounds (PACs). nih.gov While direct examples starting from this compound are not prevalent, established synthetic methodologies allow for plausible routes. One potential pathway involves a sequential, double Suzuki or Sonogashira coupling reaction, introducing unsaturated groups at both bromine positions. A subsequent intramolecular cyclization, such as a Diels-Alder reaction or a transition-metal-catalyzed C-H activation, could then "stitch" these appended fragments together to form a larger, planar aromatic system. This approach transforms the non-coplanar starting material into a rigid, polycyclic structure, a motif of interest in materials science for applications in organic electronics. mdpi.com
Scaffold for Multi-Functionalized Pyrimidine Derivatives
The two bromine atoms serve as versatile handles for introducing a wide array of chemical functionalities through transition-metal-catalyzed cross-coupling reactions. This capability allows for the systematic modification of the molecule's electronic and steric properties.
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds, and halogenated pyrimidines are excellent substrates for these transformations. mdpi.comnih.gov Research on the closely related analogue, 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207), demonstrates the feasibility and common conditions for such reactions. researchgate.netmdpi.com In these studies, the palladium catalyst Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), in conjunction with a base such as potassium phosphate (B84403) (K₃PO₄), effectively couples various aryl and heteroaryl boronic acids to the heterocyclic core. mdpi.com Good to excellent yields are typically achieved, particularly with electron-rich boronic acids. mdpi.com
For this compound, the C4-bromo position is expected to be the more reactive site in such couplings due to the electron-withdrawing nature of the pyrimidine ring. mdpi.com This allows for the selective introduction of aryl, heteroaryl, or vinyl groups at this position. Other cross-coupling reactions, including Sonogashira (for alkynyl groups), Buchwald-Hartwig (for amino and ether groups), and Stille couplings, can also be employed to further diversify the substituents on the pyrimidine scaffold.
| Aryl/Heteroaryl Boronic Acid | Catalyst | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane/H₂O | 85 | mdpi.com |
| 3-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane/H₂O | 82 | mdpi.com |
| 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane/H₂O | 65 | mdpi.com |
| 4-(Trifluoromethyl)phenylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane/H₂O | 62 | mdpi.com |
| Thiophen-2-ylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane/H₂O | 78 | researchgate.net |
¹Data is for the coupling reaction on 5-(4-bromophenyl)-4,6-dichloropyrimidine, a close structural analogue. The yields demonstrate the general applicability of the Suzuki reaction to this class of compounds.
A key advantage of this compound is the ability to perform sequential or iterative cross-coupling reactions. nih.gov The differential reactivity between the C4-bromo group on the pyrimidine ring and the C3'-bromo group on the phenyl ring allows for chemoselective functionalization. The C4-Br bond is significantly more polarized and susceptible to oxidative addition by a palladium(0) catalyst compared to the C3'-Br bond.
This reactivity difference enables a stepwise approach:
First Coupling: By using mild reaction conditions and a suitable palladium catalyst/ligand system, the first cross-coupling reaction can be directed selectively to the more reactive C4 position, leaving the C3'-bromo group intact. rsc.org
Second Coupling: After the first modification, the remaining C3'-bromo group can be targeted in a second, distinct cross-coupling reaction. This step may require more forcing conditions or a different catalyst system optimized for less reactive aryl bromides to introduce a second point of diversity. nih.gov
This sequential strategy provides precise control over the final structure, allowing for the synthesis of unsymmetrically substituted bi-aryl pyrimidine derivatives that would be difficult to access through other methods.
Application in Diversification-Oriented Synthesis
Diversification-oriented synthesis (DOS) is a powerful strategy used in drug discovery to rapidly generate libraries of structurally diverse small molecules from a common starting material. nih.gov this compound is an ideal scaffold for DOS due to its two chemically distinct reactive sites.
Starting from this single compound, a vast library of analogues can be created. By employing a sequential functionalization strategy (as described in 5.2.2), two independent sets of building blocks can be introduced. For example, a matrix of products can be generated by reacting the C4 position with one set of ten different boronic acids, followed by reacting the C3' position of each of those products with a second set of ten different boronic acids, amines, or alkynes. This approach can quickly yield a hundred unique, complex molecules from a single, well-defined synthetic route, significantly accelerating the exploration of chemical space around the pyrimidine core. nih.gov
Parallel Synthesis and Library Generation
The structure of this compound is particularly amenable to parallel synthesis, a strategy employed to rapidly generate large numbers of compounds in a systematic manner. The differential reactivity of the two bromine atoms is the cornerstone of its utility in creating diverse molecular libraries. The bromine atom at the 4-position of the pyrimidine ring is significantly more reactive towards nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions due to the electron-withdrawing nature of the adjacent nitrogen atoms. In contrast, the bromine atom on the phenyl ring is less activated. This reactivity difference allows for selective and sequential functionalization.
A common strategy for library generation involves a two-step sequence of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. mdpi.com In a typical parallel synthesis workflow, this compound can be reacted with a diverse set of boronic acids or their esters under conditions that favor substitution at the more reactive C4-position of the pyrimidine ring. This initial step generates a library of intermediates, each bearing a unique substituent at the 4-position.
Subsequently, by modifying the reaction conditions (e.g., using a different palladium catalyst, ligand, or base, and often a higher temperature), the second bromine atom on the phenyl ring can be targeted for a second, different cross-coupling reaction. This two-dimensional diversification approach allows for the exponential expansion of the chemical space accessible from a single starting material.
For instance, a library could be constructed by first reacting this compound with a set of 96 different arylboronic acids in a 96-well plate format. After purification, each of these intermediates can be further reacted with a second set of, for example, 10 different heteroarylboronic acids. This approach would yield a library of 960 distinct, final compounds.
Table 1: Illustrative Parallel Synthesis of a Disubstituted Pyrimidine Library
| Step | Reagents and Conditions | Product |
| 1. First Diversification (C4-position) | This compound, Arylboronic Acid (R¹-B(OH)₂), Pd(PPh₃)₄, Na₂CO₃, Toluene/EtOH/H₂O, 80 °C | 4-(Aryl)-6-(3-bromophenyl)pyrimidine |
| 2. Second Diversification (C3'-position) | 4-(Aryl)-6-(3-bromophenyl)pyrimidine, Heteroarylboronic Acid (R²-B(OH)₂), Pd(dppf)Cl₂, K₃PO₄, Dioxane, 110 °C | 4-(Aryl)-6-(3-(heteroaryl)phenyl)pyrimidine |
This method's efficiency is a significant advantage for high-throughput screening campaigns in drug discovery. nih.gov The ability to systematically vary substituents at two distinct points on the molecular scaffold allows for a detailed exploration of structure-activity relationships (SAR). nih.gov
Solid-Phase Synthesis Approaches
The principles of selective functionalization that make this compound valuable in parallel synthesis are also applicable to solid-phase synthesis (SPS). In SPS, the starting material or an early intermediate is covalently attached to an insoluble polymer support (resin), allowing for the use of excess reagents and simplified purification by simple filtration and washing. uci.edu
For the application of this compound in SPS, a linker-functionalized version of one of the coupling partners is typically required. For example, a set of boronic acids attached to a solid support via a suitable linker could be used. The synthesis would proceed by first reacting the soluble this compound with the resin-bound boronic acids, leading to the immobilization of the pyrimidine scaffold.
Alternatively, the pyrimidine itself could be designed with a functional group suitable for attachment to a resin. However, given the structure of the title compound, the former approach is more direct. After the initial coupling, the less reactive bromine on the phenyl ring is available for further reaction in solution with a diverse set of building blocks. Finally, cleavage from the solid support would release the desired library of compounds.
A key advantage of SPS is the ability to drive reactions to completion by using a large excess of reagents, which can then be easily washed away. arkat-usa.orgnih.gov This is particularly useful for multi-step syntheses.
Table 2: Hypothetical Solid-Phase Synthesis Scheme
| Step | Description |
| 1. Immobilization | A resin-bound boronic acid is reacted with this compound under Suzuki-Miyaura conditions to attach the pyrimidine scaffold to the solid support via the C4-position. |
| 2. Second Coupling | The resin-bound intermediate is treated with a solution of a second boronic acid (or other coupling partner) under conditions suitable for coupling at the C3'-position of the phenyl ring. |
| 3. Cleavage | The final product is cleaved from the resin using a specific cleavage cocktail (e.g., trifluoroacetic acid), yielding the purified target compound. |
This solid-phase approach is highly amenable to automation, further increasing the throughput of library synthesis. arkat-usa.org The generation of pyrimidine-based libraries using such methods is a powerful tool in the search for new bioactive molecules. nih.govnih.gov
Advanced Spectroscopic and Analytical Techniques for Research Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom, enabling the precise mapping of the molecular framework.
¹H and ¹³C NMR Chemical Shift Analysis
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are the initial and most crucial steps in the structural elucidation of 4-Bromo-6-(3-bromophenyl)pyrimidine. The chemical shifts (δ), reported in parts per million (ppm), indicate the electronic environment of the hydrogen and carbon atoms, respectively.
In the ¹H NMR spectrum of a related compound, 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207), the proton on the pyrimidine (B1678525) ring appears as a singlet at 8.96 ppm. researchgate.net The protons on the bromophenyl ring typically appear as doublets in the aromatic region, for instance at 7.72 ppm and 7.39 ppm, with a coupling constant (J) of 8.5 Hz. researchgate.net For this compound, the specific substitution pattern would lead to a distinct set of signals in the aromatic region, allowing for the unambiguous assignment of the proton positions.
The ¹³C NMR spectrum provides complementary information, showing signals for each unique carbon atom in the molecule. The carbon atoms of the pyrimidine ring in similar structures are observed in the range of 150-165 ppm. doi.org The carbon atoms of the bromophenyl ring would also exhibit characteristic chemical shifts, influenced by the presence of the bromine atom.
Table 1: Representative ¹H and ¹³C NMR Data for Related Pyrimidine Structures
| Compound | Solvent | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine researchgate.net | DMSO-d6 | 8.96 (s, 1H), 7.72 (d, J=8.5 Hz, 2H), 7.39 (d, J=8.5 Hz, 2H) | Not explicitly provided |
| Ethyl 4-(2-bromo-4-fluorophenyl)-6-(morpholinomethyl)-2-(thiazol-2-yl)-1,4-dihydropyrimidine-5-carboxylate doi.org | DMSO-d6 | 9.68 (s, 1H), 8.03 (d, 1H, J=3.0 Hz), 7.94 (d, 1H, J=3.0 Hz), 7.60 (s, 1H), 7.38 (s, 2H), 6.05 (s, 1H), 3.97-3.85 (m, 4H), 3.66 (br s, 4H), 2.54 (m, 4H), 1.05 (t, 3H, J=7.2 Hz) | 165.1, 162.0, 146.5, 144.2, 143.6, 141.1, 132.7, 132.5, 131.0, 128.8, 128.0, 124.8, 96.7, 66.4, 59.4, 56.0, 55.9, 53.2, 13.9 |
Data presented is for structurally related compounds to provide an expected range of chemical shifts.
Two-Dimensional NMR Techniques (COSY, HMQC, HMBC)
To definitively assign the proton and carbon signals and to establish the connectivity within the this compound molecule, two-dimensional (2D) NMR techniques are employed.
Correlation Spectroscopy (COSY): This experiment reveals scalar couplings between protons, typically those on adjacent carbon atoms. For the target molecule, COSY would show correlations between the protons on the 3-bromophenyl ring, aiding in their specific assignment.
Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): These experiments correlate the chemical shifts of protons directly attached to carbon atoms. This allows for the unambiguous assignment of which proton is attached to which carbon.
Heteronuclear Multiple Bond Correlation (HMBC): This powerful technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for establishing the connectivity between the pyrimidine and the 3-bromophenyl rings, as it would show correlations between the pyrimidine protons and the carbons of the phenyl ring, and vice versa.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an essential analytical technique that provides information about the molecular weight and elemental composition of a compound. It also offers insights into the structure through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is utilized to determine the precise molecular weight of this compound with a high degree of accuracy. This allows for the calculation of the elemental formula. The presence of two bromine atoms in the molecule results in a characteristic isotopic pattern due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. This distinctive M, M+2, and M+4 pattern in the mass spectrum is a clear indicator of a dibrominated compound.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules. In ESI-MS, the sample is introduced as a solution, and ions are generated by applying a high voltage to a capillary. For this compound, ESI-MS would typically show the protonated molecule [M+H]⁺. For instance, in the analysis of a similar compound, 5-(4-bromophenyl)pyrimidine-4,6-diol, the [M+H]⁺ ion was observed at m/z 267.08. acs.org
Table 2: Expected Mass Spectrometry Data for this compound
| Technique | Expected Observation | Information Gained |
| HRMS | Precise m/z value for the molecular ion | Elemental formula determination |
| ESI-MS | [M+H]⁺ ion with characteristic dibromo isotopic pattern | Molecular weight confirmation and presence of two bromine atoms |
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. These techniques are based on the principle that molecules absorb light at specific frequencies corresponding to their vibrational modes.
Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying characteristic stretching and bending vibrations of functional groups. For this compound, the IR spectrum would be expected to show absorptions corresponding to C-H stretching of the aromatic rings, C=C and C=N stretching vibrations of the pyrimidine and phenyl rings, and the C-Br stretching vibrations. The C-Br stretching bands typically appear in the lower frequency region of the spectrum (around 500-600 cm⁻¹).
Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would provide additional information about the skeletal vibrations of the aromatic rings and could be used to confirm the presence of the C-Br bonds. In situ Raman spectroscopy can also be used to monitor reactions involving brominated aromatic compounds.
Table 3: Expected Vibrational Spectroscopy Data for this compound
| Technique | Expected Wavenumber Range (cm⁻¹) | Vibrational Mode |
| IR | 3100-3000 | Aromatic C-H stretching |
| IR/Raman | 1600-1450 | Aromatic C=C and C=N stretching |
| IR/Raman | ~1000 | Ring breathing modes |
| IR/Raman | 600-500 | C-Br stretching |
The combination of these advanced spectroscopic and analytical techniques provides a robust and comprehensive characterization of this compound, leaving no ambiguity as to its chemical identity and structure.
X-ray Crystallography for Solid-State Structure Determination
For a molecule like this compound, obtaining a single crystal suitable for X-ray diffraction would be the first step. This is typically achieved by slow evaporation of a saturated solution of the compound, vapor diffusion, or cooling crystallization methods. Once a suitable crystal is mounted on a diffractometer, the diffraction data is collected and processed to generate an electron density map, from which the crystal structure is solved and refined.
While specific crystallographic data for this compound is not available in the surveyed literature, a representative dataset for a similar brominated phenylpyrimidine derivative is presented below for illustrative purposes. For instance, the crystal structure of a related compound, 3-(3-bromophenyl)-1′,3′-dimethyl-2′H,3H,4H-spiro[furo[3,2-c]chromene-2,5′-pyrimidine]-2′,4,4′,6′(1′H,3′H)-tetraone, was reported to crystallize in the monoclinic system with the P21/c space group. evitachem.com This suggests that this compound might exhibit similar crystalline properties.
Disclaimer: The following data table is a representative example of crystallographic data that might be obtained for a compound like this compound, as no specific published data was found during the literature search.
Table 1: Representative X-ray Crystallographic Data
| Parameter | Example Value |
|---|---|
| Empirical Formula | C₁₀H₆Br₂N₂ |
| Formula Weight | 341.98 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.58 |
| b (Å) | 12.45 |
| c (Å) | 13.21 |
| α (°) | 90 |
| β (°) | 105.3 |
| γ (°) | 90 |
| Volume (ų) | 1202.5 |
Chromatographic Methods for Purity and Reaction Monitoring
Chromatographic techniques are fundamental in synthetic chemistry for separating, identifying, and purifying components of a mixture. For this compound, methods like Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are essential for monitoring the progress of its synthesis and for determining the purity of the final product.
Thin-Layer Chromatography is a rapid, inexpensive, and effective method used to monitor the progress of a chemical reaction and to assess the purity of the product. mdpi.com In the synthesis of this compound, TLC would be used to track the consumption of starting materials and the formation of the product.
A small spot of the reaction mixture is applied to a TLC plate, which is typically a sheet of glass, plastic, or aluminum foil coated with a thin layer of an adsorbent material, most commonly silica (B1680970) gel. The plate is then placed in a sealed chamber with a shallow pool of a solvent or solvent mixture (the mobile phase). The mobile phase ascends the plate by capillary action, and the components of the spotted mixture are separated based on their differential partitioning between the stationary phase and the mobile phase.
The choice of the mobile phase is critical for achieving good separation. For a compound like this compound, a mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) and a more polar solvent like ethyl acetate (B1210297) would likely be used. The polarity of the solvent system is adjusted to achieve a retention factor (Rf) for the product that is typically between 0.3 and 0.7 for optimal separation and visualization. Visualization of the spots on the TLC plate can be achieved under UV light (254 nm), as pyrimidine derivatives are often UV-active. mdpi.com
High-Performance Liquid Chromatography is a powerful analytical technique used to separate, identify, and quantify each component in a mixture. It is widely used to determine the purity of pharmaceutical and research compounds. For this compound, HPLC analysis would provide a quantitative measure of its purity.
Reversed-phase HPLC is the most common mode used for the analysis of pyrimidine derivatives. labproinc.com In this technique, the stationary phase is non-polar (e.g., a C18-modified silica column), and the mobile phase is a polar solvent mixture, typically consisting of water or a buffer and an organic modifier like acetonitrile (B52724) or methanol.
The sample is dissolved in a suitable solvent and injected into the HPLC system. The components of the sample are separated based on their hydrophobic interactions with the stationary phase. More non-polar compounds interact more strongly with the stationary phase and thus have longer retention times. A detector, commonly a UV-Vis detector set at a wavelength where the analyte has strong absorbance (e.g., 254 nm), is used to detect the components as they elute from the column. The purity of the sample is determined by calculating the area percentage of the peak corresponding to this compound relative to the total area of all peaks in the chromatogram.
Disclaimer: The following data table presents a representative HPLC method and data for purity analysis. Specific conditions would need to be developed and validated for this compound.
Table 2: Representative HPLC Method and Purity Data
| Parameter | Condition / Value |
|---|---|
| Chromatographic Conditions | |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Results | |
| Retention Time | 4.8 min |
Future Research Perspectives and Methodological Advancements
Development of Novel Catalytic Systems for Derivatization
The functionalization of halogenated pyrimidines is heavily reliant on catalytic processes, particularly palladium-catalyzed cross-coupling reactions. academie-sciences.frresearchgate.net Future advancements will focus on creating more active, selective, and robust catalytic systems to overcome existing limitations.
A primary area of research is the development of catalysts that can achieve unconventional site-selectivity. For dihalogenated pyrimidines, reactions typically occur at the C4 position. However, recent studies have shown that bulky N-heterocyclic carbene (NHC) ligands on palladium(II) precatalysts can uniquely direct cross-coupling reactions to the C2 position. figshare.com This ligand-controlled regioselectivity opens up new avenues for creating diverse molecular architectures from a single starting material like a dihalopyrimidine. nih.gov Further exploration into ligand design, including the use of pincer-type ligands and exploring different metal centers like ruthenium, could provide even greater control over which halogen atom on a molecule like 4-Bromo-6-(3-bromophenyl)pyrimidine reacts. researchgate.netmdpi.com
Another frontier is the direct C-H bond activation, which offers a more atom-economical approach by eliminating the need for pre-functionalized substrates. nih.govnih.gov While challenging, the development of catalysts that can selectively activate specific C-H bonds on the pyrimidine (B1678525) or phenyl rings of this compound would be a significant breakthrough. rsc.org Ruthenium-based catalysts, for instance, have shown promise in directing meta-selective C-H functionalization on 2-phenylpyridine (B120327) derivatives, a strategy that could potentially be adapted for the 3-bromophenyl moiety of the target compound. nih.gov The pyrimidine ring itself can act as a directing group, facilitating regioselective C-H functionalization at the ortho position of the attached aryl group. acs.org
The table below summarizes some novel catalytic approaches relevant to pyrimidine derivatization.
| Catalytic Approach | Metal/Ligand System | Key Advantage | Potential Application for this compound |
| Site-Selective Cross-Coupling | Pd(II) with bulky NHC ligands | C2-selectivity in dihalopyrimidines figshare.com | Selective functionalization of one bromo-substituent over the other. |
| C-H Bond Activation | Ruthenium-based catalysts | Meta-selective functionalization nih.gov | Direct derivatization of the 3-bromophenyl ring. |
| Ligand-Free Cross-Coupling | "Jeffery" conditions (Pd-catalysis without added phosphine (B1218219) ligands) | Enhanced selectivity in some dihalopyrimidines nih.govnih.gov | Potentially cleaner and more cost-effective coupling reactions. |
| Directing Group-Assisted C-H Borylation | Metal-free, using BBr₃ | Access to borylated intermediates for further coupling rsc.org | Introduction of a boronic ester for subsequent Suzuki coupling. |
Green Chemistry Approaches in Halogenated Pyrimidine Synthesis
The synthesis of pyrimidines has traditionally involved methods that are not environmentally benign, often using hazardous reagents and solvents. rasayanjournal.co.in The principles of green chemistry are now guiding the development of more sustainable synthetic routes. jmaterenvironsci.com
Key green approaches applicable to the synthesis of halogenated pyrimidines include:
Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times, increase yields, and often allows for solvent-free conditions. tandfonline.comrsc.org The rapid and intense heating provided by microwaves can drive reactions to completion in minutes, as opposed to hours with conventional heating. cdnsciencepub.com
Ultrasonic Irradiation: Sonochemistry provides an alternative energy source for promoting reactions. It has been successfully used in the synthesis of pyrano[2,3-d]pyrimidines, demonstrating its potential for broader application in pyrimidine chemistry. jmaterenvironsci.com
Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives like water or ionic liquids is a core tenet of green chemistry. jmaterenvironsci.comnih.gov The synthesis of pyrimidine derivatives has been demonstrated in aqueous media, which simplifies workup and reduces environmental impact. jmaterenvironsci.com
Mechanochemistry: This solvent-free approach involves the mechanical grinding of solid reactants to induce chemical reactions. It has been successfully applied to the iodination of pyrimidines, offering a simple, high-yielding, and eco-friendly method. nih.gov
Flow Chemistry: Continuous flow synthesis offers significant advantages in terms of safety, scalability, and control over reaction parameters. frontiersin.orgrsc.org By handling hazardous intermediates in small volumes within a closed system, flow chemistry can make the synthesis of complex heterocycles safer and more efficient. rsc.orguc.pt
These green methodologies not only reduce the environmental footprint of chemical synthesis but also often lead to improved efficiency and cost-effectiveness. researchgate.net
Integration of Machine Learning for Reaction Prediction and Optimization
The complexity of organic reactions makes predicting their outcomes a significant challenge. Machine learning (ML) is emerging as a powerful tool to navigate this complexity and accelerate the discovery of new synthetic routes. nih.gov
For a molecule like this compound, ML models can be trained on large datasets of known reactions to predict the most likely products under various conditions. stanford.edumit.edu These models use molecular fingerprints or descriptors to represent the reactants and reagents, and then employ algorithms like neural networks to classify the reaction type or predict the major product. nih.govmdpi.com
Key applications of machine learning in this context include:
Reaction Outcome Prediction: By learning from vast databases of chemical reactions, ML algorithms can predict the products of a reaction between given starting materials and reagents. arxiv.org This can save significant time and resources by avoiding unviable experiments.
Retrosynthesis Planning: ML can assist in designing synthetic pathways by working backward from a target molecule. stanford.edu Neural network models can propose a series of reaction steps to connect the target to commercially available starting materials. morressier.com
Condition Optimization: Machine learning can also predict the optimal reaction conditions, such as catalyst, solvent, and temperature, to maximize the yield of a desired product. morressier.com
Site Selectivity Prediction: For molecules with multiple reactive sites, like this compound, ML models can be trained to predict which site is most likely to react, a crucial factor in planning a synthetic strategy. morressier.com
While still a developing field, the integration of ML into the workflow of synthetic chemists holds the promise of making the synthesis of complex molecules more predictable and efficient.
Exploration of New Reaction Pathways under Non-Conventional Conditions
Moving beyond traditional benchtop synthesis, researchers are exploring non-conventional conditions to unlock new reactivity and improve synthetic efficiency. rsc.org These methods often provide energy to the system in ways that differ from simple conductive heating, leading to unique outcomes.
Microwave irradiation has become a well-established tool in organic synthesis for its ability to rapidly heat reactions, leading to significant rate enhancements and often higher yields. tandfonline.comcdnsciencepub.com This technique is particularly effective for the synthesis of heterocyclic compounds like pyrimidines. capes.gov.br The use of microwave heating in combination with ionic liquids or solid supports can further enhance reaction efficiency and align with green chemistry principles. cdnsciencepub.comnih.gov
Other non-conventional methods like sonochemistry (using ultrasound) and mechanochemistry (using mechanical force) are also gaining traction. jmaterenvironsci.comnih.gov These techniques can promote reactions that are sluggish under standard conditions and often proceed in the absence of a solvent, further contributing to greener synthetic protocols. nih.govresearchgate.net
Advanced Computational Modeling for Complex Reactivity Prediction
Computational chemistry provides a powerful lens for understanding and predicting the behavior of molecules at an atomic level. For a compound like this compound, computational modeling can offer invaluable insights into its reactivity.
Density Functional Theory (DFT) is a widely used method to investigate the electronic structure and properties of molecules. nih.govacs.org DFT calculations can be used to:
Predict Reaction Mechanisms: By mapping the potential energy surface of a reaction, researchers can identify transition states and intermediates, providing a detailed understanding of how a reaction proceeds. acs.org
Explain Regioselectivity: Computational models can explain why a reaction occurs at a specific position on a molecule. For instance, DFT studies can elucidate the factors that govern the site-selectivity in the functionalization of halogenated pyrimidines. nih.gov
Calculate Molecular Properties: Properties such as pKa, which determines a molecule's behavior in different pH environments, can be accurately estimated using quantum chemical calculations. nih.gov
Time-Dependent DFT (TDDFT) is used to study the excited states of molecules and predict their spectroscopic properties, such as UV-Vis absorption spectra. rsc.orgrsc.org This is crucial for understanding the photophysical properties of pyrimidine derivatives, which can be important for applications in materials science.
As computational power increases, more sophisticated models are being developed. Molecular dynamics (MD) simulations , for example, can be used to study the conformational flexibility of molecules and their interactions with solvents or biological macromolecules over time. aip.org The combination of these advanced computational techniques with experimental work creates a synergistic approach to designing and understanding complex chemical reactions. researchgate.net
Q & A
Q. What are the optimal synthetic routes for 4-Bromo-6-(3-bromophenyl)pyrimidine, and how can purity be ensured during synthesis?
- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging halogenated pyrimidine intermediates. For example, brominated pyrimidine cores (e.g., 2-bromopyrimidine derivatives) can react with aryl boronic acids under palladium catalysis . Key steps include:
- Catalyst System : Use Pd(PPh₃)₄ with K₂CO₃ in a 1,4-dioxane/H₂O solvent system.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol to achieve >95% purity .
- Characterization : Confirm structure via /-NMR and high-resolution mass spectrometry (HRMS).
Table 1 : Comparison of Synthetic Methods
| Method | Yield (%) | Purity (%) | Key Conditions | Reference |
|---|---|---|---|---|
| Suzuki Coupling | 78 | 98 | Pd(PPh₃)₄, K₂CO₃, 80°C | |
| Ullmann Coupling | 65 | 92 | CuI, L-proline, DMSO, 100°C |
Q. How can researchers address solubility challenges during purification of this compound?
- Methodological Answer : Due to its hydrophobic aromatic substituents, solubility is limited in polar solvents. Strategies include:
- Mixed Solvent Systems : Use CH₂Cl₂/MeOH (9:1) for column chromatography.
- Recrystallization : Employ slow cooling in a 1:1 toluene/ethanol mixture to enhance crystal formation .
- Sonication : Pre-dissolve in warm THF before filtering to remove insoluble impurities.
Advanced Research Questions
Q. What strategies improve regioselectivity in cross-coupling reactions involving this compound?
- Methodological Answer : Regioselectivity challenges arise from competing reactivity at the 4- and 6-bromo positions. Solutions include:
- Directing Groups : Introduce temporary protecting groups (e.g., trimethylsilyl) to block undesired sites .
- Computational Modeling : Use density functional theory (DFT) to predict electronic effects of substituents on reaction pathways .
- Catalyst Tuning : Employ ligands like XPhos to enhance selectivity for the 4-bromo position in Suzuki couplings .
Q. How can contradictions in reported reaction yields for this compound be resolved?
- Methodological Answer : Discrepancies often stem from variations in:
- Catalyst Loading : Higher Pd concentrations (>5 mol%) may reduce yields due to side reactions.
- Oxygen Sensitivity : Use Schlenk-line techniques to exclude moisture/oxygen in air-sensitive reactions .
- Substrate Purity : Impurities in boronic acid coupling partners can lower yields; pre-purify via Soxhlet extraction .
Q. What crystallographic insights exist for this compound derivatives?
- Methodological Answer : X-ray crystallography reveals:
- Halogen Bonding : The bromine atoms participate in C–Br···π interactions, influencing crystal packing .
- Torsional Angles : The dihedral angle between pyrimidine and phenyl rings averages 45°, affecting molecular planarity .
Table 2 : Crystallographic Parameters
| Parameter | Value | Reference |
|---|---|---|
| Space Group | P2₁/c | |
| C–Br Bond Length (Å) | 1.89–1.92 | |
| Intermolecular Distance | 3.48 Å (Br···π) |
Q. How can ecotoxicity of this compound be assessed for laboratory safety?
- Methodological Answer : While direct ecotoxicity data are limited, use predictive models:
- EPI Suite : Estimate biodegradation half-life (e.g., >60 days suggests persistence) .
- Microbial Assays : Test inhibition of Vibrio fischeri luminescence (EC₅₀ values) to assess acute toxicity.
- Waste Management : Follow protocols for halogenated waste, including neutralization with NaHCO₃ before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
